2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
The compound “2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide” is a complex organic molecule. It contains a thieno[3,4-c]pyrazole core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring. One of the rings contains a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a thieno[3,4-c]pyrazole core with acetamido and fluorobenzyl substituents. The exact 3D structure would depend on the specific stereochemistry at each stereocenter .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thieno[3,4-c]pyrazole core and the various functional groups present. For example, the acetamido group might be susceptible to hydrolysis, while the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of a fluorine atom might increase its lipophilicity, while the presence of an amide group might allow for hydrogen bonding .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and used to create coordination complexes with cobalt(II) and copper(II). These complexes exhibit significant antioxidant activities, as demonstrated in in vitro studies (Chkirate et al., 2019).
Anticancer Activity
Fluoro-substituted benzopyrans, which include similar structural motifs, have shown anticancer activities against various human cancer cell lines, including lung, breast, and CNS cancer (Hammam et al., 2005).
Potential Antipsychotic Agents
Compounds with a similar structural framework, particularly involving the pyrazole ring, have demonstrated potential as antipsychotic agents in behavioral animal tests, without interacting with dopamine receptors (Wise et al., 1987).
Structural Analysis
The molecule 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide, sharing a similar structural skeleton, has been analyzed for its crystal structure, revealing specific conformational details and hydrogen-bonding interactions (Ahmad et al., 2012).
Anti-inflammatory Activity
Related compounds, particularly those incorporating the pyrazole moiety and fluorophenyl groups, have been synthesized and tested for their anti-inflammatory activities (Sunder et al., 2013).
Anticonvulsant Activities
Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have been investigated for their anticonvulsant activities, with specific analogs showing excellent protection against seizures in mice, comparable to phenytoin (Kohn et al., 1993).
Future Directions
Properties
IUPAC Name |
2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-10(22)19-16-13-8-24-9-14(13)20-21(16)7-15(23)18-6-11-2-4-12(17)5-3-11/h2-5H,6-9H2,1H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGUKOXNZYZFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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